4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a triazolo-pyridazinone moiety, which is known for its biological activity.
Preparation Methods
The synthesis of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying cell signaling pathways.
Industry: Its unique chemical properties make it a candidate for developing new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment. The molecular targets include the ATP-binding site of the kinase, where the compound binds and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazinone derivatives, such as:
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition but may differ in their specificity and potency.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: Known for their antitubercular activity, these compounds target different enzymes and pathways. The uniqueness of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide lies in its specific inhibition of c-Met kinase and its potential therapeutic applications in oncology
Properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-14-3-6-17(30-2)16(13-14)22-21(29)27-11-9-26(10-12-27)19-8-7-18-23-24-20(15-4-5-15)28(18)25-19/h3,6-8,13,15H,4-5,9-12H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKMJGNPJTUTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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